molecular formula C18H15ClN2O2 B3043035 2,4-bis(Benzyloxy)-6-chloropyrimidine CAS No. 71885-71-7

2,4-bis(Benzyloxy)-6-chloropyrimidine

Cat. No.: B3043035
CAS No.: 71885-71-7
M. Wt: 326.8 g/mol
InChI Key: BHHDDCRCEQHMEA-UHFFFAOYSA-N
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Description

2,4-bis(Benzyloxy)-6-chloropyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are widely used in medicinal chemistry. The presence of benzyloxy groups at the 2 and 4 positions, along with a chlorine atom at the 6 position, makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-bis(Benzyloxy)-6-chloropyrimidine typically involves the alkylation of 2,4-dihydroxy-6-chloropyrimidine with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-bis(Benzyloxy)-6-chloropyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6 position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of benzyloxy alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2,4-bis(Benzyloxy)-6-chloropyrimidine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyrimidines.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials.

    Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    2,4-bis(Benzyloxy)pyrimidine: Lacks the chlorine atom at the 6 position, which can affect its reactivity and biological activity.

    2,4-dihydroxy-6-chloropyrimidine: Lacks the benzyloxy groups, making it less lipophilic and potentially less bioavailable.

    2,4-bis(2-chloroethoxy)benzaldehyde: Similar in structure but with different substituents, leading to different chemical and biological properties.

Uniqueness

2,4-bis(Benzyloxy)-6-chloropyrimidine is unique due to the combination of benzyloxy groups and a chlorine atom, which imparts distinct electronic and steric properties. This makes it a versatile compound for various chemical reactions and applications in scientific research.

Properties

IUPAC Name

4-chloro-2,6-bis(phenylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-16-11-17(22-12-14-7-3-1-4-8-14)21-18(20-16)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHDDCRCEQHMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC(=N2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction is carried out under an argon protective-gas atmosphere. 24.8 ml (0.24 mol) of absolute benzyl alcohol in 100 ml of THF are added dropwise at 25° C. to 9.6 g of NaH (0.24 mol, 60% suspension in paraffin) in 120 ml of tetrahydrofuran (THF). The reaction mixture is warmed at 50° C. for 0.5 hour, cooled and then added dropwise to a solution, cooled to 0° C., of 13.8 ml of 2,4,6-trichloropyrimidine in 100 ml of THF. The mixture is allowed to warm to 25° C. overnight, and is then poured into 200 ml of water. After extraction with toluene three times, the combined organic phases are washed with 100 ml of water, dried using MgSO4, filtered and evaporated on a rotary evaporator. Filtration through silica gel (eluent ethyl acetate:hexane 1:1) gives 39.9 g (100% of theory) of the title product.
Quantity
24.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.24 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
13.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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